2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL
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Overview
Description
2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves the reaction of a phenyl-substituted hydrazine with a carboxylic acid derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring. Common reagents used in this synthesis include hydrazine hydrate, phenylacetic acid, and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of optoelectronic materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its antioxidant properties could be attributed to the scavenging of free radicals and inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-{3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl}-3-oxopropylbenzoic Acid Methyl Ester: Similar in structure but contains a quinoline moiety.
2,3-Dimethoxybenzamides: Similar in having a benzamide structure but with different substituents
Uniqueness
2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the phenylethenyl group enhances its potential for various applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[3-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-9-5-4-8-13(14)16-17-15(18-20-16)11-10-12-6-2-1-3-7-12/h1-11,19H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDAQOVXERMPRS-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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